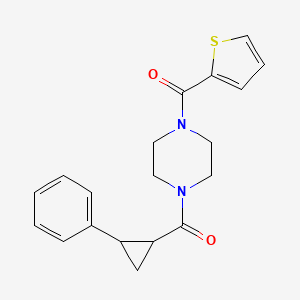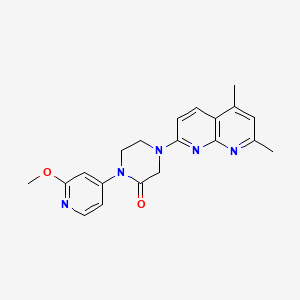![molecular formula C18H20F2N8 B12247505 2-Cyclopropyl-4-(difluoromethyl)-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B12247505.png)
2-Cyclopropyl-4-(difluoromethyl)-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-4-(difluoromethyl)-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine is a complex organic compound that features a unique combination of cyclopropyl, difluoromethyl, and triazolopyrimidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-(difluoromethyl)-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of the triazolopyrimidine core. This core can be synthesized by the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride (ZnCl2) under supercritical carbon dioxide conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the condensation and cyclization steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4-(difluoromethyl)-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Cyclopropyl-4-(difluoromethyl)-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-(difluoromethyl)-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one
- Difluoromethyl 4-(5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl ether
Uniqueness
2-Cyclopropyl-4-(difluoromethyl)-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine is unique due to the combination of its cyclopropyl, difluoromethyl, and triazolopyrimidine groups. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C18H20F2N8 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
7-[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H20F2N8/c1-11-8-15(28-18(23-11)21-10-22-28)27-6-4-26(5-7-27)14-9-13(16(19)20)24-17(25-14)12-2-3-12/h8-10,12,16H,2-7H2,1H3 |
InChI Key |
VOTZNOJWZVPGDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N3CCN(CC3)C4=NC(=NC(=C4)C(F)F)C5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[5-(6-Phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}morpholine](/img/structure/B12247426.png)

![Tert-butyl 3-[(2-aminophenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B12247437.png)
![1-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B12247441.png)

![N-(4-methyl-1,3-thiazol-2-yl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B12247468.png)
![2-Cyclopropyl-4,5-dimethyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B12247471.png)
![6-cyclopropyl-N-[[1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidin-4-yl]methyl]-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B12247477.png)
![3-[4-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B12247488.png)
![2-Methyl-3-({1-[3-(3-methylthiophen-2-yl)propanoyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12247499.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B12247502.png)
![3-{[1-(3-Bromopyridin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12247509.png)
![4-Phenyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbonitrile](/img/structure/B12247518.png)
![2-[1-(Oxolane-3-carbonyl)piperidin-4-yl]-6-(pyrimidin-5-yl)-1,8-naphthyridine](/img/structure/B12247521.png)
